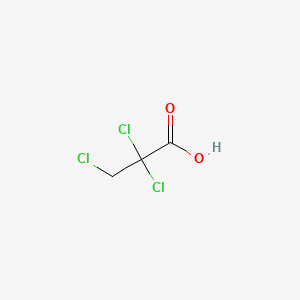
Chloropon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloropon is a herbicide that controls annnual & perennial grasses including couch and foxtails.
Scientific Research Applications
Remote Sensing and Photosynthesis Monitoring Chlorophyll a fluorescence (ChlF) is extensively used in studying photosynthesis at leaf and subcellular levels. It's now measurable from remote sensing platforms, providing a new optical means to track photosynthesis and gross primary productivity of terrestrial ecosystems (Porcar‐Castell et al., 2014).
Plant Physiology and Ecophysiology Studies ChlF analysis is a powerful technique in plant physiology and ecophysiology, offering insights into the organization and functionality of the photosynthetic process. It helps in understanding plant responses to environmental stress (Maxwell & Johnson, 2000).
Stress Physiology in Cereal Crops ChlF technique is useful in eco-physiological studies, especially in assessing cereal crop responses to various environmental stresses like water, heat, salt, and chilling stress (Sayed, 2003).
Understanding Photosynthetic Mechanisms ChlF is key in understanding the photosynthetic mechanisms and as an indicator of how plants respond to environmental changes. This information is crucial for crop improvement and ecological research (Murchie & Lawson, 2013).
Crop Production Strategies Routine use of ChlF to monitor photosynthetic performance can improve crop production strategies. It's particularly useful in screening programs for plant stress tolerance and enhancing crop yield and biomass (Baker & Rosenqvist, 2004).
Microalgal Biotechnology ChlF has become a convenient technique in microalgal biotechnology to monitor a culture’s photosynthetic performance. It's also used in experimental studies for optimizing biomass productivity and identifying marker processes for compound synthesis (Masojídek, Vonshak, & Torzillo, 2010).
Postharvest Research in Ornamental Foliage ChlF transient analysis is validated for determining postharvest changes in the photosynthetic apparatus in ornamental foliage species. This technique can predict postharvest stresses and longevity of cut foliage (Wijethunga et al., 2022).
Horticultural Research Chlorophyll fluorescence imaging (CFI) is used in horticultural research, especially in diagnosing biotic or abiotic stresses in preharvest and postharvest conditions. CFI can detect stresses before visual symptoms appear, aiding in genotype screening (Gorbe & Calatayud, 2012).
In Situ Phytoplankton Monitoring Chlorophyll a fluorometry is used for in situ monitoring of phytoplankton in the ocean, providing estimates of phytoplankton biomass and helping in oceanographic research (Leeuw, Boss, & Wright, 2013).
properties
CAS RN |
3278-46-4 |
|---|---|
Product Name |
Chloropon |
Molecular Formula |
C3H3Cl3O2 |
Molecular Weight |
177.41 g/mol |
IUPAC Name |
2,2,3-trichloropropanoic acid |
InChI |
InChI=1S/C3H3Cl3O2/c4-1-3(5,6)2(7)8/h1H2,(H,7,8) |
InChI Key |
QZEKHJXYZSJVCL-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)(Cl)Cl)Cl |
Canonical SMILES |
C(C(C(=O)O)(Cl)Cl)Cl |
Appearance |
Solid powder |
melting_point |
65.5 °C |
Other CAS RN |
3278-46-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Chloropon; Omnidel; TCP; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



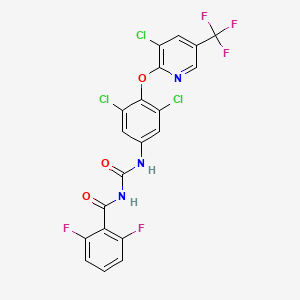
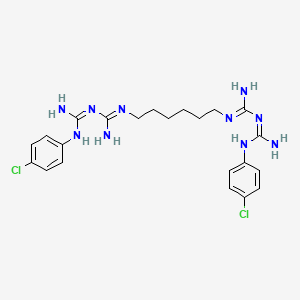
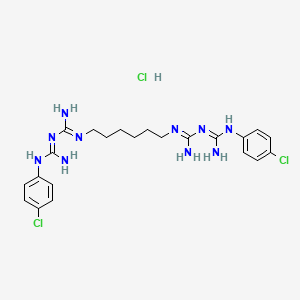
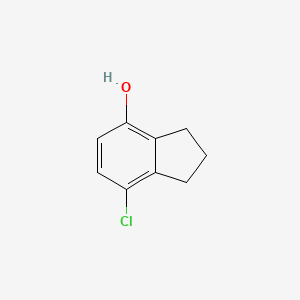
![N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea](/img/structure/B1668730.png)
![(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1668732.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1668734.png)
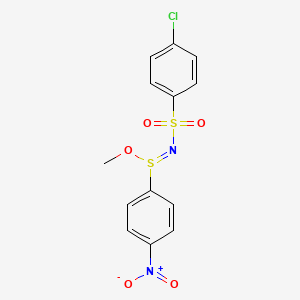

![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1668738.png)
![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)
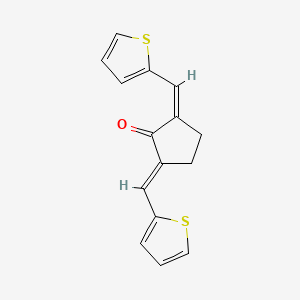
![6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)